3-(3,5-Dimethylpyrazol-1-yl)-1-[4-(1-methylpyrazol-4-yl)piperidin-1-yl]butan-1-one
Description
3-(3,5-Dimethylpyrazol-1-yl)-1-[4-(1-methylpyrazol-4-yl)piperidin-1-yl]butan-1-one is a complex organic compound that features a pyrazole and piperidine moiety
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-1-[4-(1-methylpyrazol-4-yl)piperidin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O/c1-13-9-14(2)23(20-13)15(3)10-18(24)22-7-5-16(6-8-22)17-11-19-21(4)12-17/h9,11-12,15-16H,5-8,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFDVIUECKUQAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)CC(=O)N2CCC(CC2)C3=CN(N=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylpyrazol-1-yl)-1-[4-(1-methylpyrazol-4-yl)piperidin-1-yl]butan-1-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine derivatives under acidic or basic conditions.
Alkylation: The pyrazole ring can be alkylated using an appropriate alkyl halide in the presence of a base.
Formation of the Piperidine Ring: This involves the cyclization of a suitable precursor, often through nucleophilic substitution reactions.
Coupling of Pyrazole and Piperidine Moieties: This step may involve the use of coupling reagents such as EDCI or DCC in the presence of a base to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperidine rings.
Reduction: Reduction reactions can be performed on the carbonyl group to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazole and piperidine rings.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
3-(3,5-Dimethylpyrazol-1-yl)-1-[4-(1-methylpyrazol-4-yl)piperidin-1-yl]butan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylpyrazol-1-yl)-1-[4-(1-methylpyrazol-4-yl)piperidin-1-yl]butan-1-one involves its interaction with specific molecular targets such as enzymes or receptors. The pyrazole and piperidine rings are crucial for binding to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethylpyrazol-1-yl)-1-piperidin-1-ylbutan-1-one
- 1-[4-(1-Methylpyrazol-4-yl)piperidin-1-yl]butan-1-one
Uniqueness
3-(3,5-Dimethylpyrazol-1-yl)-1-[4-(1-methylpyrazol-4-yl)piperidin-1-yl]butan-1-one is unique due to the presence of both pyrazole and piperidine rings, which confer distinct chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
